molecular formula C15H13N3O B14492988 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 63614-63-1

7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14492988
CAS No.: 63614-63-1
M. Wt: 251.28 g/mol
InChI Key: YCKVALPJFFWXTJ-UHFFFAOYSA-N
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Description

7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of appropriate benzophenone derivatives with glycine esters under controlled conditions. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate as reagents, which facilitate the formation of the benzodiazepine core .

Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process, reducing the formation of by-products and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .

Scientific Research Applications

7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. By enhancing GABA binding activity, it promotes somnolence, muscle relaxation, and a decrease in anxiety . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity in the central nervous system .

Comparison with Similar Compounds

Uniqueness: 7-Amino-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific amino substitution, which may confer distinct pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

63614-63-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

7-amino-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C15H13N3O/c16-11-6-7-12-14(8-11)17-13(9-15(19)18-12)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)

InChI Key

YCKVALPJFFWXTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=CC(=C2)N)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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